Polygalasaponin F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

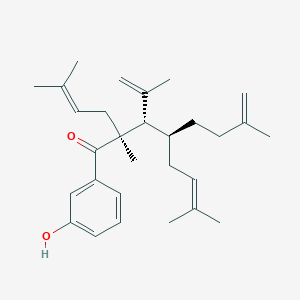

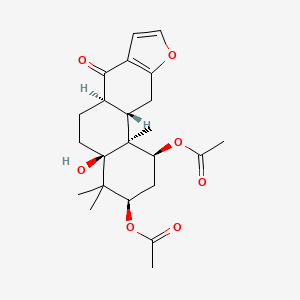

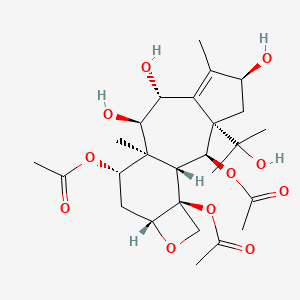

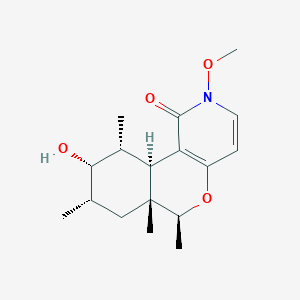

Polygalasaponin F (PGSF) is an oleanane-type triterpenoid saponin extracted from Polygala japonica . It has been demonstrated to have diverse biological activities .

Synthesis Analysis

PGSF is a natural product commonly found in plants such as Polygala japonica . The common preparation method of PGSF involves chopping and soaking the plant in a solvent, followed by filtration and concentration to obtain an extract of PGSF .

Molecular Structure Analysis

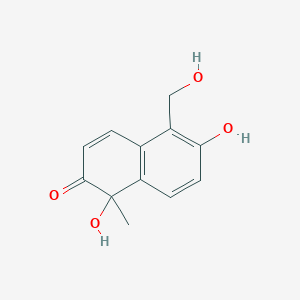

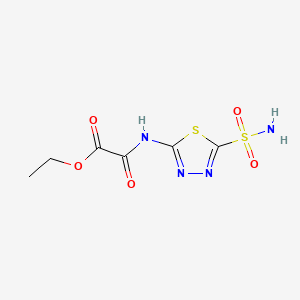

The molecular formula of PGSF is C53H86O23 . It has an average mass of 1091.236 Da and a monoisotopic mass of 1090.556030 Da .

Chemical Reactions Analysis

PGSF appears to augment protection against Influenza A Virus (IAV) infection in mice via attenuation of pulmonary inflammatory responses. Its effect on IAV-induced pulmonary inflammation was associated with suppression of Raf/MEK/ERK and NF-κB expressions .

Physical And Chemical Properties Analysis

PGSF is a white crystalline powder, soluble in water and alcohol solvents . .

Wissenschaftliche Forschungsanwendungen

Neuroinflammation Regulation

Polygalasaponin F, extracted from Polygala japonica, is notable for its role in reducing neuroinflammatory cytokine secretion, particularly TNFα. Studies demonstrate its effectiveness in this regard through the modulation of the TLR4-PI3K/AKT-NF-κB signaling pathway. This action is significant in the context of neuroinflammatory conditions and could be pivotal in the development of treatments for related diseases (Yan et al., 2015).

Cardioprotection in Neonatal Hypoxic-Ischemic Brain Damage

This compound has shown promise in protecting the myocardium in cases of neonatal hypoxic-ischemic brain injury. It does this by reducing oxidative stress injury, lowering apoptosis in myocardial cells, and mitigating liver and kidney damage caused by cerebral hypoxia and ischemia (Zhou et al., 2019).

Cognitive Enhancement

In the field of cognitive enhancement, this compound has been shown to induce long-term potentiation in the adult rat hippocampus. This effect is mediated through NMDA receptor activation and involves the ERK and CREB signaling pathways, highlighting its potential in treating cognitive impairments (Sun et al., 2012).

Potential Antipsychotic Efficacy

Investigations into the behavioral pharmacology of polygalasaponins, including this compound, have indicated potential antipsychotic efficacy. These studies highlight its dopamine and serotonin receptor antagonist properties, which are promising for the development of antipsychotic medications (Chung et al., 2002).

Mitochondrial Protection in Parkinson's Disease Models

This compound has been found to protect against rotenone-induced apoptosis in PC12 cells, a model for Parkinson's disease. Its protective mechanism involves ameliorating mitochondrial dysfunction, which could be valuable in developing treatments for Parkinson's and similar neurodegenerative diseases (Wu et al., 2014).

Anti-Inflammatory Action in Influenza-Induced Pneumonia

This compound has also been studied for its effectiveness against pneumonia induced by influenza virus. It appears to augment protection against influenza A virus infection in mice through the attenuation of pulmonary inflammatory responses, mediated by the suppression of Raf/MEK/ERK and NF-κB expressions (Ye et al., 2019).

Wirkmechanismus

Target of Action

Polygalasaponin F, an oleanane-type triterpenoid saponin extracted from Polygala japonica, primarily targets the Toll-like Receptor 4 (TLR4) and the Thioredoxin-interacting protein/NOD-, LRR-, and pyrin domain-containing protein 3 (TXNIP/NLRP3) inflammatory pathway . These targets play a crucial role in the regulation of inflammatory responses and neuroinflammation .

Mode of Action

This compound interacts with its targets by regulating the TLR4-PI3K/AKT-NF-kB signaling pathway . This interaction results in a decrease in the release of the inflammatory cytokine tumor necrosis factor α (TNFa), thereby reducing neuroinflammatory cytokine secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TLR4-PI3K/AKT-NF-kB signaling pathway . This pathway is crucial for the regulation of immune and inflammatory responses. This compound also impacts the TXNIP/NLRP3 inflammatory pathway , which plays a significant role in neuroinflammation and neuronal apoptosis.

Result of Action

The action of this compound results in a reduction of neuroinflammatory cytokine secretion . It also ameliorates middle cerebral artery occlusion-induced focal ischemia/reperfusion injury in rats . This is achieved through the down-regulation of protein expressions of TXNIP, NLRP3, ASC, cleaved caspase-1, IL-1β, and IL-18 in MCAO-induced focal ischemia rats . Moreover, this compound treatment inhibits apoptosis and reduces the levels of ROS, inflammatory cytokine, and TXNIP/NLRP3 pathway-related proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxygen-glucose deprivation and reoxygenation (OGD/R) conditions can affect the efficacy of this compound . .

Safety and Hazards

PGSF is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O23/c1-22-40(73-43-37(65)31(59)26(58)20-69-43)36(64)39(67)44(70-22)74-41-35(63)33(61)28(19-55)72-46(41)76-47(68)53-14-12-48(2,3)16-24(53)23-8-9-30-49(4)17-25(57)42(75-45-38(66)34(62)32(60)27(18-54)71-45)50(5,21-56)29(49)10-11-52(30,7)51(23,6)13-15-53/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24-,25-,26+,27+,28+,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDCOPNSCZLBLD-JKVIPCSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1091.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of Polygalasaponin F and its downstream effects?

A1: this compound (PS-F) exhibits its neuroprotective, anti-inflammatory, and cardioprotective effects through a variety of mechanisms:

- Inhibition of Apoptosis: PS-F protects neurons against apoptosis induced by various insults like oxygen-glucose deprivation/reperfusion (OGD/R) [, , ], glutamate excitotoxicity [], and rotenone toxicity []. It achieves this by:

- Modulating Bcl-2 family proteins: PS-F upregulates the anti-apoptotic protein Bcl-2 while downregulating pro-apoptotic proteins like Bax and caspase-3 [, , ].

- Maintaining Mitochondrial Membrane Potential: PS-F preserves mitochondrial membrane potential, preventing the release of cytochrome c and subsequent activation of the caspase cascade [, ].

- Anti-inflammatory Action: PS-F reduces the production of inflammatory cytokines like TNF-α and nitric oxide (NO) by:

- Inhibiting NF-κB pathway: PS-F blocks the activation and nuclear translocation of NF-κB, a key transcription factor for inflammatory genes [, ].

- Modulating TLR4-PI3K/Akt signaling: PS-F appears to exert its anti-inflammatory effects by interacting with the TLR4-PI3K/Akt pathway, ultimately leading to decreased NF-κB activation [].

- Cardioprotection: PS-F shows promise in protecting against ischemic myocardial injury []:

Q2: What is known about the structural characteristics of this compound?

A: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they consistently classify it as an oleanane-type triterpenoid saponin []. This classification suggests a structure comprised of:

Q3: How does this compound affect long-term potentiation in the hippocampus?

A: Research suggests that PS-F can induce long-term potentiation (LTP) in the hippocampus of adult rats []. While the exact mechanisms are still under investigation, evidence points towards the involvement of N-methyl-D-aspartate (NMDA) receptor activation []. This finding highlights the potential of PS-F in enhancing synaptic plasticity, a crucial process for learning and memory.

Q4: What are the pharmacokinetic properties of this compound?

A: A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been conducted to evaluate the pharmacokinetics of PS-F in rats []. While the specific details of absorption, distribution, metabolism, and excretion (ADME) are not provided in the abstract, the development and validation of a sensitive and accurate analytical method pave the way for detailed pharmacokinetic studies [].

Q5: What are the potential applications of this compound based on the research?

A5: The diverse pharmacological activities of PS-F make it a promising candidate for therapeutic development, particularly for neurological, inflammatory, and cardiovascular conditions.

- Neurological Disorders: Its neuroprotective effects against various insults suggest potential in conditions like stroke, Alzheimer's disease, and Parkinson's disease [, , , ].

- Inflammatory Diseases: The anti-inflammatory properties of PS-F, particularly its ability to suppress TNF-α, hold promise for inflammatory diseases [, ].

- Cardiovascular Diseases: Its protective effects against ischemic myocardial injury and potential benefits for liver and kidney function warrant further exploration for cardiovascular applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

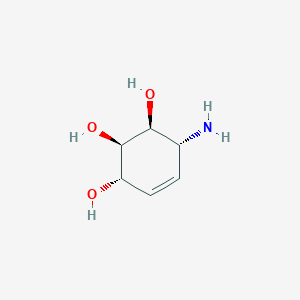

![(2S)-2-Amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1249615.png)